(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
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Overview
Description
(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzylidene group, a dihydrobenzofuran ring, and a diphenylcarbamate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with a suitable dihydrobenzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with diphenylcarbamoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzylidene)aniline: This compound shares the fluorobenzylidene group but differs in its overall structure and properties.
N’-(4-fluorobenzylidene)-4,5-dihydro-1H-benzo(g)indazole-3-carbohydrazide: Another compound with a fluorobenzylidene group, but with a different core structure.
Uniqueness
The uniqueness of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H18FNO4 |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C28H18FNO4/c29-20-13-11-19(12-14-20)17-26-27(31)24-16-15-23(18-25(24)34-26)33-28(32)30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H/b26-17- |
InChI Key |
HKEOFAMRPRWWEQ-ONUIUJJFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=C(C=C5)F)/O4 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)F)O4 |
Origin of Product |
United States |
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